
Carvedilol-d4
Übersicht
Beschreibung
1-(9H-carbazol-4-yloxy)-3-[[1,1,2,2-tetradeuterio-2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol is a useful research compound. Its molecular formula is C24H26N2O4 and its molecular weight is 410.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(9H-carbazol-4-yloxy)-3-[[1,1,2,2-tetradeuterio-2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(9H-carbazol-4-yloxy)-3-[[1,1,2,2-tetradeuterio-2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Verbesserte Arzneimittellöslichkeit und Auflösungsgeschwindigkeit
Carvedilol ist ein schlecht wasserlösliches Medikament, das zur Behandlung von chronischer Herzinsuffizienz eingesetzt wird . Forscher haben neue Carvedilol-geätzte Halloysite-Nanoröhren (HNTs)-Verbundwerkstoffe synthetisiert, um die Löslichkeit und die Auflösungsgeschwindigkeit zu verbessern . Die einfache und praktikable Imprägnierungsmethode wird für die Carvedilol-Beladung (30–37 Gew.-%) verwendet .
Transdermales Verabreichungssystem
Carvedilol-beladene Ethosome wurden mit Hilfe eines zentralen zusammengesetzten Designs entwickelt, gefolgt von der Einarbeitung der synthetisierten Ethosome in Hydrogele zur transdermalen Verabreichung von Carvedilol . Die optimierten Carvedilol-beladenen Ethosome waren kugelförmig . Die optimierten Ethosome hatten eine mittlere Partikelgröße von 130 ± 1,72 nm .
Verlängerte und verstärkte antihypertensive Wirkung
Das Ethosomgels zeigte eine erhöhte Penetration von Carvedilol durch die Haut . Darüber hinaus zeigten Ethosomhydrogele bei Ratten über 24 Stunden einen allmählichen Blutdruckabfall . Dies deutet darauf hin, dass das mit Carvedilol beladene Ethosomgels die antihypertensive Wirkung von Carvedilol im Vergleich zu freiem Carvedilol über einen längeren Zeitraum verlängern kann .
Verbesserte Bioverfügbarkeit
Die transdermale Verabreichung verhindert den präsystemischen Metabolismus des Arzneimittels, was zu einer besseren Bioverfügbarkeit führt . Transdermal verabreichte Arzneimittel können der enzymatischen Degradation entgehen und bieten einen nicht-invasiven Weg zur Arzneimittelverabreichung, wodurch die Patientencompliance verbessert wird .
Arzneimittelverabreichung in die sublinguale Schleimhaut
Es wurden nicht wasserlösliche Monoschichten und ein mehrschichtiger Patch aus ultradünnen Mikron- und Submikronfasern entwickelt, die Carvedilol freisetzen, zur Verabreichung des Arzneimittels in die sublinguale Schleimhaut .
Verbesserte Arzneimittel Auflösung
Alle Carvedilol-Halloysite-Verbundwerkstoffe weisen im Vergleich zu Carvedilol eine verbesserte Auflösungsgeschwindigkeit, Benetzbarkeit und Löslichkeit auf . Die besten Leistungen werden für das Carvedilol-Halloysite-System erzielt, das auf mit HCl 8M geätzten HNTs basiert und den höchsten Wert für die spezifische Oberfläche (91 m2 g−1) aufweist .
Wirkmechanismus
Mode of Action
Carvedilol-d4 acts as an inverse agonist at the β1- and β2-adrenoceptors, and blocks α1-adrenoceptors in the vasculature, thereby causing vasodilation . It inhibits lipid peroxidation in a dose-dependent manner . Beyond blockade of β1-adrenoceptors, arrestin-biased signalling via β2-adrenoceptors is a molecular mechanism proposed to explain the survival benefits .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits exercise-induced tachycardia through its inhibition of beta-adrenoceptors . Carvedilol’s action on alpha-1 adrenergic receptors relaxes smooth muscle in vasculature, leading to reduced peripheral vascular resistance and an overall reduction in blood pressure .
Result of Action
The molecular and cellular effects of this compound’s action are multifaceted. It can counter the deleterious effects of the sympathetic hyperstimulation that accompanies and aggravates chronic heart failure . It is used clinically with great success to treat heart failure, hypertension, coronary artery disease, and cardiac arrhythmias . Recent studies indicate that its cardio-protective effects might be useful also in cancer chemotherapy, which oftentimes is cardiotoxic .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s absorption and metabolism can be affected by the patient’s diet, age, liver function, and the presence of other medications . Furthermore, genetic polymorphisms in enzymes involved in the metabolism of this compound, such as CYP2D6, can also influence its pharmacokinetics and therapeutic efficacy .
Biochemische Analyse
Biochemical Properties
Carvedilol-d4 interacts with several enzymes and proteins. The three major enzymes/proteins carrying out this compound’s stereo-selective metabolism are the highly polymorphic CYP2D6, UGT1, and P-glycoprotein . This compound is a substrate for uridine diphosphate glucuronosyltransferase 1A1, -2B4, and -2B7 and is metabolized in hepatic microsomes .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting the response to some nerve impulses in certain parts of the body . As a result, it decreases the heart’s need for blood and oxygen by reducing its workload .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It acts as an inverse agonist at the β1- and β2-ARs, as well as blocks α1ARs in the vasculature, thereby causing vasodilatation . In the heart, it is relatively β1AR-specific . It also blocks adrenergic receptors on arteries and causes the arteries to relax and the blood pressure to fall .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It is very lipophilic undergoing mainly biliary elimination by the liver . Orally administered this compound undergoes extensive stereo-selective hepatic first-pass metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It reduces the heart’s rate and force of contraction and thereby reduces the work of the heart . The drop in blood pressure further reduces the work of the heart since it is easier to pump blood against a lower pressure .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized via aromatic ring and side-chain hydroxyl group oxidative Phase I reactions, mediated mainly by CYP2D6 . These are followed by Phase II conjugating reactions .
Transport and Distribution
This compound is transported and distributed within cells and tissues. P-glycoprotein, encoded by the MDR1 gene binds this compound with high affinity and affects bioavailability .
Biologische Aktivität
1-(9H-Carbazol-4-yloxy)-3-[[1,1,2,2-tetradeuterio-2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol, commonly known as a derivative of carvedilol, is a non-selective β-adrenergic blocking agent with vasodilating properties. This compound has garnered attention due to its potential therapeutic applications in cardiovascular diseases and its unique pharmacological profile.
- Molecular Formula : C15H15NO3
- Molecular Weight : 257.28 g/mol
- CAS Number : 123119-89-1
- Melting Point : 142-145°C
- Solubility : Slightly soluble in DMSO and methanol
Carvedilol and its derivatives function primarily as β-blockers, inhibiting the action of catecholamines on β-adrenergic receptors. This inhibition leads to:
- Decreased heart rate and myocardial contractility.
- Vasodilation through α1-receptor blockade.
- Potential modulation of P-glycoprotein (P-gp) activity, which affects drug transport across cell membranes.
Cardiovascular Effects
Research has demonstrated that carvedilol derivatives exhibit significant antihypertensive effects. In animal models, administration of 1-(9H-Carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol resulted in:
- A reduction in systolic and diastolic blood pressure.
- Improved cardiac output without reflex tachycardia, a common side effect of other β-blockers.
Neuroprotective Effects
Studies indicate that carvedilol may possess neuroprotective properties. In a rat model of ischemic stroke, treatment with carvedilol derivatives led to:
- Reduced infarct size.
- Improved neurological scores post-stroke.
This suggests potential applications in neurodegenerative diseases or acute neurological events.
Interaction with P-glycoprotein
The compound has been shown to interact with the P-glycoprotein transporter. In PET imaging studies using [11C]CARV (a radiolabeled derivative), it was observed that:
- Co-administration with cyclosporin A significantly increased brain accumulation of the tracer, indicating that P-gp-mediated efflux can be modulated pharmacologically .
Case Studies and Clinical Trials
- Antihypertensive Efficacy : A randomized clinical trial involving patients with essential hypertension found that carvedilol significantly reduced blood pressure compared to placebo over a 12-week period.
- Heart Failure Management : In patients with chronic heart failure, carvedilol improved left ventricular ejection fraction and reduced hospitalizations due to heart failure exacerbations.
- Neuroprotection in Stroke Models : Experimental studies have shown that carvedilol administration in ischemic stroke models resulted in improved outcomes compared to untreated controls.
Data Table: Summary of Biological Activities
Activity Type | Effect/Outcome | Reference |
---|---|---|
Antihypertensive | Significant BP reduction | Clinical Trial Data |
Cardiac Output | Improved without reflex tachycardia | Animal Studies |
Neuroprotective | Reduced infarct size | Stroke Model Studies |
P-glycoprotein Interaction | Increased brain accumulation with cyclosporin A | PET Imaging Studies |
Eigenschaften
IUPAC Name |
1-(9H-carbazol-4-yloxy)-3-[[1,1,2,2-tetradeuterio-2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2-12,17,25-27H,13-16H2,1H3/i13D2,14D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHNVEJMJSYVRP-RYIWKTDQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=CC=C1OC)NCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649417 | |
Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-{[2-(2-methoxyphenoxy)(~2~H_4_)ethyl]amino}propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1133705-56-2 | |
Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-{[2-(2-methoxyphenoxy)(~2~H_4_)ethyl]amino}propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.